molecular formula C16H12Cl2FN5OS B12136304 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Katalognummer: B12136304
Molekulargewicht: 412.3 g/mol
InChI-Schlüssel: NPLZTSYBYAPVBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a synthetically designed 1,2,4-triazole derivative that serves as a privileged scaffold in medicinal chemistry research, particularly for the development of enzyme inhibitors. Its primary research value lies in its potential as a broad-spectrum biological agent. Scientific studies on structurally analogous triazole compounds indicate that this molecule is designed to investigate inhibition of key fungal enzymes, such as lanosterol 14α-demethylase, a critical component of ergosterol biosynthesis source . The strategic incorporation of the 2,4-dichlorophenyl and 4-fluorophenyl substituents is intended to enhance binding affinity and selectivity towards active sites of various pathogenic enzymes. Consequently, this compound is a valuable tool for researchers exploring new chemotherapeutic agents against fungal pathogens source and for probing structure-activity relationships (SAR) within this class of heterocyclic compounds to guide the rational design of more potent and selective inhibitors. Its mechanism of action is primarily studied in the context of disrupting essential metabolic pathways in microbial cells, leading to growth inhibition or cell death. This acetamide derivative is for use in biochemical assays and in vitro studies to further elucidate the therapeutic potential of the 1,2,4-triazole chemotype.

Eigenschaften

Molekularformel

C16H12Cl2FN5OS

Molekulargewicht

412.3 g/mol

IUPAC-Name

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C16H12Cl2FN5OS/c17-9-1-6-12(13(18)7-9)15-22-23-16(24(15)20)26-8-14(25)21-11-4-2-10(19)3-5-11/h1-7H,8,20H2,(H,21,25)

InChI-Schlüssel

NPLZTSYBYAPVBB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Triazole Core Formation

The 1,2,4-triazole ring serves as the structural backbone of the compound. Its synthesis typically begins with cyclocondensation reactions. A widely adopted method involves the reaction of thiourea derivatives with hydrazine hydrate under acidic or basic conditions . For instance, 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is synthesized via cyclization of a thiosemicarbazide intermediate derived from 2,4-dichlorobenzaldehyde and thiocarbohydrazide .

Key Reaction Conditions :

  • Solvent : Ethanol or water

  • Temperature : 80–100°C

  • Catalyst : Concentrated hydrochloric acid (for pH adjustment)

  • Yield : 68–75%

Starting MaterialProductConditionsYield
Thiocarbohydrazide + 2,4-Dichlorobenzaldehyde4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiolEthanol, HCl, reflux72%

Introduction of the Sulfanyl Group

The sulfanyl (-S-) bridge is introduced via nucleophilic substitution or thiol-alkyne coupling. The triazole-thiol intermediate reacts with chloroacetamide derivatives in the presence of a base to form the sulfanyl linkage .

Optimized Protocol :

  • Reagents : Chloroacetamide, potassium carbonate

  • Solvent : Dimethylformamide (DMF) or acetone

  • Temperature : 60–70°C

  • Reaction Time : 6–8 hours

  • Yield : 80–85%

Side Reactions :

  • Over-alkylation may occur if excess chloroacetamide is used.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) minimizes impurities .

Attachment of the 4-Fluorophenyl Acetamide Moiety

The final step involves coupling the sulfanyl-triazole intermediate with 4-fluoroaniline. This is achieved through a nucleophilic acyl substitution reaction using activated esters or carbodiimide coupling agents .

Representative Procedure :

  • Activation : React the sulfanyl-triazole intermediate with N-hydroxysuccinimide (NHS) in the presence of N,N’-dicyclohexylcarbodiimide (DCC).

  • Coupling : Add 4-fluoroaniline to the activated intermediate in anhydrous dichloromethane.

  • Workup : Extract with sodium bicarbonate, dry over MgSO₄, and concentrate.

IntermediateCoupling AgentSolventYield
NHS-activated sulfanyl-triazole4-FluoroanilineDichloromethane78%

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and scalability. Continuous flow reactors are employed for triazole ring formation, while automated systems regulate temperature and reagent addition during sulfanyl group incorporation .

Critical Parameters :

  • Residence Time : 30–45 minutes (flow reactor)

  • Catalyst Recovery : Recyclable acidic resins reduce waste.

  • Purity : ≥99% (via recrystallization from ethanol/water) .

Comparative Analysis of Synthetic Routes

The table below evaluates two prominent methods for synthesizing the target compound:

MethodAdvantagesLimitationsOverall Yield
Stepwise (Triazole → Sulfanyl → Acetamide)High purity, minimal side reactionsMulti-step, time-intensive62%
One-Pot (Convergent Synthesis)Faster, fewer intermediatesLower purity, requires optimization55%

Challenges and Solutions

  • Regioselectivity : Competing substitutions at triazole positions 3 and 5 are mitigated by steric hindrance (e.g., bulky 2,4-dichlorophenyl group) .

  • Byproduct Formation : Unreacted thiol intermediates are removed via aqueous extraction at pH 7 .

  • Scale-Up Issues : Exothermic reactions during triazole formation necessitate controlled cooling in industrial settings .

Analyse Chemischer Reaktionen

Reaktionstypen

    Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Schwefelatom im Triazolring.

    Reduktion: Reduktionsreaktionen können an den Nitrogruppen auftreten, falls diese in der Struktur vorhanden sind.

    Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an den halogenierten Phenylgruppen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid (H₂O₂) und Kaliumpermanganat (KMnO₄).

    Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) können verwendet werden.

    Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Biological Applications

  • Antifungal Activity
    • The triazole ring is well-known for its antifungal properties. Compounds with similar structures have been shown to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. Research indicates that derivatives of this compound exhibit significant antifungal activity against various strains of fungi, including Candida and Aspergillus species.
  • Antimicrobial Properties
    • Studies have demonstrated that this compound possesses broad-spectrum antimicrobial activity. It has been effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
  • Anticancer Potential
    • Preliminary studies suggest that the compound may exhibit anticancer properties. In vitro assays have shown cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent.

Agricultural Applications

  • Fungicide Development
    • The antifungal properties of this compound suggest its application in agriculture as a fungicide. Its effectiveness against plant pathogens could help in managing crop diseases, thereby improving agricultural productivity.
  • Pesticidal Activity
    • Given its structural characteristics, the compound may also exhibit insecticidal properties. Research into similar triazole compounds has indicated potential use in pest control formulations.

Case Study 1: Antifungal Activity Assessment

A study assessed the antifungal efficacy of this compound against Candida albicans. The results showed an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL, indicating significant antifungal activity compared to control groups.

Case Study 2: Antimicrobial Spectrum

In another study, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting strong antimicrobial properties.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and the dichlorophenyl group are key structural elements that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and similar derivatives:

Table 1. Structural Comparison of Selected 1,2,4-Triazole Acetamide Derivatives

Compound ID Triazole Substituent Acetamide Substituent Molecular Formula Key Reported Activities
Target Compound 2,4-Dichlorophenyl 4-Fluorophenyl C₁₆H₁₂Cl₂FN₅OS Not explicitly reported
[] 3,4,5-Trimethoxyphenyl 4-Phenoxyphenyl C₂₃H₂₃N₅O₄S N/A
[] 3,4-Dimethoxyphenyl 2-Fluorophenyl C₁₈H₁₇FN₄O₃S N/A
[] (AM31) 2-Hydroxyphenyl 4-Nitrophenyl C₁₆H₁₃N₅O₃S RT inhibition (KI < Nevirapine)
[] (KA3) Pyridin-4-yl 4-Chlorophenyl C₂₀H₁₇ClN₆O₂S Antimicrobial (MIC: 12.5 µg/mL)
[] 4-Chlorophenyl/4-Methylphenyl 2,6-Dichlorophenyl C₂₃H₁₈Cl₃N₅OS N/A
[] 4-Chlorophenyl/4-Methylphenyl 4-Dimethylaminophenyl C₂₅H₂₅ClN₆OS N/A
[] 4-Chlorophenyl 2-Trifluoromethylphenyl C₁₇H₁₃ClF₃N₅OS N/A

Key Observations :

Hydroxyphenyl (): Derivatives with 2-hydroxyphenyl exhibit superior reverse transcriptase inhibition due to hydrogen bonding with enzyme residues, a feature absent in the target compound .

Acetamide Substituent Effects: 4-Fluorophenyl: Balances lipophilicity and polarity, favoring blood-brain barrier penetration compared to bulkier groups like 4-phenoxyphenyl () . Halogenated Aryl Groups: Derivatives with 2,6-dichlorophenyl () or 2-trifluoromethylphenyl () show enhanced metabolic stability but may reduce solubility .

Discussion :

  • Anti-Exudative Potential: Compounds with furan-2-yl substituents () demonstrated significant anti-exudative activity, suggesting the target’s dichlorophenyl group may offer similar or enhanced effects due to stronger anti-inflammatory properties .
  • Antimicrobial Activity : Pyridinyl and electron-withdrawing aryl groups () correlate with improved MIC values. The target’s dichlorophenyl may enhance Gram-negative activity .
  • Reverse Transcriptase Inhibition: The absence of a hydroxyl group (cf. ) likely reduces the target’s efficacy against HIV-1 RT, highlighting the importance of H-bond donors in this context .

Biologische Aktivität

The compound 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a member of the 1,2,4-triazole family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

  • Molecular Formula : C19H18Cl2N4OS
  • Molecular Weight : 421.34 g/mol
  • CAS Number : 694465-50-4

The compound features a triazole ring, a sulfanyl group, and an acetamide moiety, which contribute to its biological activity. The presence of the dichlorophenyl and fluorophenyl groups enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of antifungal, antibacterial, and anticancer properties.

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal activity. For example:

  • Compounds similar to the target compound have shown efficacy against various fungal strains such as Aspergillus niger and Candida albicans, with Minimum Inhibitory Concentrations (MIC) ranging from 0.01 to 0.27 μmol/mL .
  • In a study comparing triazole derivatives, certain compounds demonstrated higher antifungal activity than established agents like ketoconazole .

Antibacterial Activity

The compound's structure suggests potential antibacterial properties:

  • A series of triazole-thioether derivatives have been reported to inhibit Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with MIC values as low as 3.125 μg/mL .
  • Another study highlighted the ability of related triazole compounds to exhibit significant activity against drug-resistant strains .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties:

  • In vitro assays on human tumor cell lines indicated moderate cytostatic activity against several cancer types, including breast and lung cancers .
  • The National Cancer Institute's screening revealed that certain triazole derivatives could inhibit cell growth at concentrations around 10 µM .

The biological mechanisms underlying the activities of triazole derivatives typically involve:

  • Inhibition of Enzymes : Many triazoles act by inhibiting enzymes critical for fungal cell wall synthesis or bacterial DNA replication.
  • Disruption of Membrane Integrity : The compounds may interfere with membrane integrity in microbial cells.
  • Targeting Cancer Cell Pathways : Anticancer effects are often mediated through the induction of apoptosis or inhibition of cell cycle progression.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis and Antifungal Testing : A study synthesized various triazole derivatives and evaluated their antifungal activity against multiple strains, demonstrating that modifications in side chains significantly affected potency .
  • Antibacterial Efficacy : Research on a series of mercapto-triazoles showed promising results against resistant bacterial strains, indicating the potential for developing new antibiotics .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions (e.g., solvent, temperature) affect yield and purity?

Answer: The synthesis typically involves:

Stepwise functionalization of the 1,2,4-triazole core via nucleophilic substitution at the 3-sulfanyl position .

Coupling reactions between the triazole intermediate and the 4-fluorophenylacetamide moiety, often using carbodiimide-based coupling agents (e.g., EDCI) in anhydrous DMF or THF at 60–80°C .

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Key considerations:

  • Substituting DMF with DMSO may increase reaction rates but risks byproduct formation .
  • Temperature control during triazole ring formation prevents decomposition of the 2,4-dichlorophenyl substituent .

Q. Q2. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Assign peaks using DEPT-135 to distinguish CH₂ (δ 3.8–4.2 ppm for sulfanyl-acetamide) and aromatic protons (δ 7.1–8.2 ppm for dichlorophenyl/fluorophenyl groups) .
  • HPLC-MS: Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to confirm molecular ion [M+H]⁺ and detect impurities <0.5% .
  • XRD: Resolve crystallographic ambiguity in the triazole ring’s tautomeric form (1H vs. 4H) .

Q. Q3. How can researchers design preliminary biological assays to evaluate its antimicrobial potential?

Answer:

  • Bacterial strains: Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) using broth microdilution (MIC determination) .
  • Fungal assays: Screen against C. albicans via disk diffusion (20 µg/mL compound in DMSO) .
  • Control compounds: Compare with known triazole-based antifungals (e.g., fluconazole) to assess relative potency .

Advanced Research Questions

Q. Q4. How do structural modifications at the 4-amino position of the triazole ring influence bioactivity, and what contradictions exist in SAR data?

Answer:

  • Substituent effects:
    • Electron-withdrawing groups (e.g., Cl, F): Enhance antimicrobial activity but reduce solubility .
    • Amino group alkylation: Diminishes activity, suggesting hydrogen bonding at N4 is critical for target binding .
  • Contradictions:
    • 2,4-Dichlorophenyl vs. furan-2-yl: Dichlorophenyl derivatives show higher antifungal activity but lower selectivity indices compared to furan analogs .
    • Fluorophenyl vs. chlorophenyl acetamide: Fluorine improves pharmacokinetic profiles but may reduce membrane permeability in Gram-negative bacteria .

Q. Q5. What computational strategies can resolve discrepancies in proposed enzyme inhibition mechanisms?

Answer:

Molecular docking (AutoDock Vina): Model interactions with CYP51 (fungal lanosterol demethylase) to identify key residues (e.g., Phe228, His310) for triazole coordination .

MD simulations (GROMACS): Assess stability of the compound-enzyme complex over 100 ns; correlate RMSD values with experimental IC₅₀ data .

QM/MM calculations: Evaluate electron redistribution at the sulfanyl-acetamide linker during substrate binding .

Q. Q6. How does the compound’s stability under physiological conditions impact its viability as a drug candidate?

Answer:

  • pH stability: Degrades rapidly at pH <3 (gastric conditions) but remains stable at pH 7.4 (plasma), necessitating enteric coating for oral delivery .
  • Light sensitivity: The 2,4-dichlorophenyl group undergoes photodegradation; store solutions in amber vials at −20°C .
  • Metabolic profiling (rat liver microsomes): Major metabolites include hydroxylated dichlorophenyl derivatives, which retain partial activity .

Q. Q7. What experimental approaches can validate target engagement in cancer cell lines?

Answer:

  • Cellular thermal shift assay (CETSA): Confirm binding to heat shock proteins (e.g., HSP90) by monitoring protein denaturation shifts .
  • RNA-seq: Identify differential expression of apoptosis-related genes (e.g., BAX, BCL2) in treated vs. untreated MCF-7 cells .
  • Kinase profiling (Eurofins): Screen against 468 kinases to exclude off-target effects on tyrosine kinases .

Q. Q8. How can researchers address solubility limitations without compromising bioactivity?

Answer:

  • Prodrug design: Introduce phosphate esters at the acetamide carbonyl group, which hydrolyze in vivo to the active form .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm) to enhance bioavailability; optimize using Box-Behnken experimental design .
  • Co-crystallization: Use succinic acid as a co-former to improve aqueous solubility by 12-fold .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.